molecular formula C10H19ClN2OS B2384091 Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride CAS No. 2415517-01-8

Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride

Cat. No. B2384091
CAS RN: 2415517-01-8
M. Wt: 250.79
InChI Key: BQCTURSTCSNDCP-UHFFFAOYSA-N
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Description

Piperidin-4-yl and morpholin-4-yl are both heterocyclic amines that are often used as building blocks in the synthesis of organic compounds, including medicinal products . They are part of many compounds that show a wide variety of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of a nucleophilic organometallic species with an electrophilic aldehyde or carboxylic .


Molecular Structure Analysis

The molecular structure of these types of compounds typically includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a morpholine ring, which is a six-membered ring with one nitrogen atom and one oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the molecular weight of “Morpholin-4-yl(piperidin-4-yl)methanone hydrochloride” is 234.72 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug discovery due to their prevalence in pharmaceuticals. The piperidine nucleus appears in more than twenty classes of drugs, including antipsychotics, analgesics, and antihypertensives. Researchers have explored the synthesis of substituted piperidines, spiropiperidines, and condensed piperidines for drug development . The thiomorpholine moiety in this compound could contribute to novel drug candidates.

Antioxidant Properties

Naturally occurring piperidine-based compounds, such as piperine (found in Piperaceae family plants), exhibit potent antioxidant activity. Piperine’s ability to scavenge free radicals makes it valuable for health and wellness applications .

Biological Activity and Pharmacology

The piperidine cycle plays a significant role in pharmacology. Researchers have investigated the biological activity of synthetic and natural piperidines. Novel compounds containing piperidine moieties are evaluated for their potential as drugs. This area of study includes the discovery of new drug candidates and their evaluation in preclinical and clinical settings .

Chemical Synthesis and Functionalization

Efficient methods for synthesizing substituted piperidines are crucial. Scientists explore cyclization, hydrogenation, cycloaddition, annulation, and multicomponent reactions to access diverse piperidine derivatives. The goal is to develop cost-effective and scalable synthetic routes for these compounds .

Fluorinated Piperidines

The compound’s 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid and 1,3-difluorobenzene. These fluorinated piperidines may find applications in medicinal chemistry and materials science .

Mechanism of Action

Target of Action

The primary target of Piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride, also known as PTM, is the CCR5 receptor . The CCR5 receptor is a chemokine receptor that belongs to the seven transmembrane G-protein coupled receptor family . It has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

PTM interacts with the CCR5 receptor, acting as an antagonist . This means it blocks the receptor, preventing its normal function. Most CCR5 antagonists, including PTM, contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . Another common feature of most of the antagonists is the presence of two or more lipophilic groups in the ligand .

Biochemical Pathways

The antagonistic action of PTM on the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the CCR5 receptor, PTM prevents the entry of HIV-1, particularly the R5-tropic strains of the virus, into cells .

Pharmacokinetics

It is known that ptm is a white crystalline powder that is soluble in water and organic solvents, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of PTM’s action is the inhibition of HIV-1 entry into cells, thereby potentially preventing or slowing the progression of HIV-1 infection . In a study, compounds similar to PTM showed high activity, with IC50 values between 1 and 5 μg/mL, and were highly selective for the parasite .

Action Environment

The action of PTM can be influenced by various environmental factors. For instance, the solubility of PTM in water and organic solvents could affect its bioavailability and efficacy.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some compounds with a piperidine ring can be hazardous and require careful handling .

Future Directions

The future directions in the research and development of these types of compounds could include further exploration of their core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of diseases .

properties

IUPAC Name

piperidin-4-yl(thiomorpholin-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2OS.ClH/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFAYYRDYGHCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCSCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidine-4-carbonyl)thiomorpholine hydrochloride

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